BenchChemオンラインストアへようこそ!

3-benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

HIF prolyl hydroxylase PHD2 inhibition spirohydantoin SAR

3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923257-45-8; molecular formula C₂₇H₂₅N₃O₃; MW 439.52 g/mol) is a fully substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) bearing an N3-benzyl group and a C8-biphenyl-4-carbonyl group. The spirohydantoin core is a validated pharmacophore for pan-inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3), a mechanism linked to erythropoietin upregulation and anemia treatment.

Molecular Formula C27H25N3O3
Molecular Weight 439.515
CAS No. 923257-45-8
Cat. No. B2765724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS923257-45-8
Molecular FormulaC27H25N3O3
Molecular Weight439.515
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H25N3O3/c31-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)29-17-15-27(16-18-29)25(32)30(26(33)28-27)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,28,33)
InChIKeyAOKWFLAUKWYREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923257-45-8): Spirohydantoin Scaffold for HIF Prolyl Hydroxylase and Kinase Inhibitor Lead Discovery


3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923257-45-8; molecular formula C₂₇H₂₅N₃O₃; MW 439.52 g/mol) is a fully substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) bearing an N3-benzyl group and a C8-biphenyl-4-carbonyl group . The spirohydantoin core is a validated pharmacophore for pan-inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3), a mechanism linked to erythropoietin upregulation and anemia treatment [1]. This specific substitution pattern—combining an N3-benzyl with an extended biphenyl carbonyl at C8—distinguishes it from simpler N3-alkyl or C8-benzoyl analogs and places it at a relatively unexplored region of the spirohydantoin SAR landscape [2].

Why 3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In-Class Analogs Without Quantitative SAR Justification


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold exhibits steep structure–activity relationships where minor N3 or C8 substituent changes produce order-of-magnitude shifts in PHD inhibitory potency and altered selectivity windows. The published SAR from the Vachal et al. optimization campaign demonstrates that N3-alkyl, N3-aryl, and N3-benzyl substitutions yield non-equivalent PHD2 IC₅₀ values, while C8-carbonyl modifications directly impact hERG off-target liability and liver enzyme elevation profiles [1]. Substituting this compound with the simpler 8-benzoyl-3-benzyl analog (RIPK1 inhibitor chemotype, IC₅₀ = 1,139 nM) [2] or with N3-methyl/N3-ethyl biphenyl-carbonyl congeners would generate fundamentally different pharmacological fingerprints. Direct experimental evidence for this specific compound remains sparse; the differentiation rationale below therefore relies on structural comparison with published close analogs and class-level SAR inferences [3].

Quantitative Differentiation Evidence for 3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923257-45-8) Versus Closest Analogs


N3-Benzyl vs. N3-Alkyl Substitution: Impact on PHD2 Inhibitory Potency Based on Published Spirohydantoin SAR

In the Merck spirohydantoin optimization series, the N3 substituent profoundly modulates PHD2 potency. The biphenyl-containing analog 3-([1,1'-biphenyl]-4-yl)-8-[(3-methylpyridin-2-yl)methyl]-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione achieved a PHD2 IC₅₀ of 253 nM [1]. While no direct IC₅₀ exists for the target compound, the N3-benzyl motif has been independently validated in the RIPK1 inhibitor chemotype where 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) showed RIPK1 IC₅₀ = 1,139 nM [2]. By contrast, N3-methyl and N3-ethyl biphenyl-carbonyl analogs (CAS 923257-45-8 congeners) lack this benzyl-driven conformational restraint, which the published SAR indicates can shift PHD2 IC₅₀ by >10-fold within the same C8 substitution series [3].

HIF prolyl hydroxylase PHD2 inhibition spirohydantoin SAR

C8-Biphenyl-4-carbonyl vs. C8-Benzoyl: Extended Hydrophobic Reach and Predicted logP Differentiation

The C8 substituent of the target compound is an [1,1'-biphenyl]-4-carbonyl group (predicted cLogP contribution ~+2.5 over the spirohydantoin core), whereas the closest published RIPK1-active analog (compound 8 in Niu et al. 2022) bears a simpler benzoyl group at C8 [1]. The biphenyl extension adds one additional phenyl ring, increasing calculated logP by approximately 1.0–1.5 units and expanding the hydrophobic surface area available for protein binding. The biphenyl substructure has been identified as a privileged protein-binding motif: Hajduk et al. (2000) demonstrated that biphenyl-containing compounds preferentially bind a wide range of protein targets with >250-fold specificity achievable [2]. The target compound (C₂₇H₂₅N₃O₃; MW 439.52) has a 28 Da higher molecular weight than the 8-benzoyl-3-benzyl analog (C₂₁H₂₁N₃O₃; MW ~363) .

lipophilicity biphenyl pharmacophore C8 substituent SAR

Dual Pharmacophore Potential: Spirohydantoin PHD Inhibition Motif Combined with Biphenyl Privileged Structure

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has been validated as a pan-PHD inhibitor scaffold through extensive SAR at Merck, with optimized leads achieving PHD2 IC₅₀ values in the low nanomolar range and demonstrating robust EPO upregulation in mouse, rat, and dog models [1]. Independently, the biphenyl substructure is a well-characterized privileged binding motif that appears in numerous kinase inhibitors and GPCR ligands [2]. The target compound uniquely merges both pharmacophoric elements into a single molecular entity: the spirohydantoin core provides metal-chelating PHD inhibition capacity, while the biphenyl-carbonyl extension offers additional hydrophobic contacts and potential for polypharmacology. No other compound in the published spirohydantoin literature simultaneously displays an N3-benzyl group and a C8-biphenyl-4-carbonyl substituent [3].

PHD inhibitor biphenyl privileged scaffold HIF stabilization

Procurement-Relevant Differentiation: Purity Specification and Single-Source Availability vs. Multi-Vendor N3-Alkyl Congeners

The target compound is listed at ≥95% purity by Chemenu (Catalog CM873931) and appears on ChemSrc, but it is not widely stocked across major research chemical suppliers, in contrast to N3-methyl, N3-ethyl, and N3-propyl biphenyl-carbonyl congeners which are available from multiple vendors . This single-source status for the N3-benzyl variant matters for procurement planning: the compound is a less commoditized, specific-substitution research tool. Notably, the 8-benzoyl-3-benzyl RIPK1 chemotype (the closest published active analog) is available as 'RIPK1-IN-13' (CAS 1574547-67-3) with a reported RIPK1 IC₅₀ of 1,139 nM . The target compound's biphenyl extension differentiates it from this commercially available comparator both structurally and in its projected target engagement profile.

chemical procurement purity specification research chemical sourcing

Recommended Research Application Scenarios for 3-Benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923257-45-8)


HIF Prolyl Hydroxylase Inhibitor Lead Optimization: SAR Expansion at the N3-Benzyl/C8-Biphenyl Intersection

The spirohydantoin scaffold is a clinically precedented chemotype for PHD inhibition, and the published SAR from Vachal et al. (2012) demonstrates that both N3 and C8 substituents critically modulate PHD2 potency and PK/PD properties [1]. However, the specific combination of N3-benzyl with C8-biphenyl-4-carbonyl has not been profiled in the primary PHD inhibitor literature. This compound enables systematic exploration of this SAR quadrant: head-to-head PHD1/PHD2/PHD3 IC₅₀ determination against the published N3-biphenyl-4-yl comparator (PHD2 IC₅₀ = 253 nM) [2] would quantify the impact of relocating the biphenyl group from N3 to C8 while retaining the N3-benzyl motif. The proprietary spirohydantoin leads reported by Merck achieved PHD2 IC₅₀ values in the low nanomolar range after optimization; this compound represents a structurally distinct starting point for a parallel optimization trajectory [1].

RIPK1 Kinase Inhibitor Discovery: Biphenyl-Extended Analog of the 8-Benzoyl-3-benzyl Hit Chemotype

The 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype was identified as a validated RIPK1 inhibitor hit (IC₅₀ = 1,139 nM) through virtual screening and biochemical confirmation [3]. Substituting the C8-benzoyl group with the larger biphenyl-4-carbonyl group (as in the target compound) extends the hydrophobic footprint and may enhance RIPK1 binding affinity or alter kinase selectivity. This compound can serve as a direct structural analog in RIPK1 SAR expansion: comparative RIPK1 IC₅₀ determination against the published 8-benzoyl hit would quantify the contribution of the additional phenyl ring. Furthermore, the RIPK1/necroptosis pathway has high therapeutic relevance for inflammatory diseases, and structurally novel inhibitor chemotypes are actively sought [3].

Dual-Target Chemical Probe Development: PHD/HIF Pathway Modulation with Privileged Biphenyl Polypharmacology

The biphenyl substructure is a well-documented privileged binding motif with affinity for diverse protein targets including kinases, GPCRs, and nuclear receptors [4]. By combining this motif with the spirohydantoin PHD-inhibitory core, the target compound offers a starting point for developing chemical probes that simultaneously engage the HIF pathway (via PHD inhibition) and secondary targets (via biphenyl-mediated interactions). Such dual-target probes are valuable for phenotypic screening and target deconvolution studies in anemia, ischemia-reperfusion injury, and oncology contexts where HIF modulation intersects with kinase signaling networks [1].

Focused Compound Library Synthesis: Biphenyl-Carbonyl Triazaspiro[4.5]decane-2,4-dione Subseries Enumeration

This compound serves as a key intermediate or reference standard for synthesizing a focused library of N3-varied, C8-biphenyl-carbonyl 1,3,8-triazaspiro[4.5]decane-2,4-diones. The C8-biphenyl-4-carbonyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling at the distal phenyl ring), while the N3-benzyl group can be deprotected or varied. Systematic enumeration of this subseries would fill a documented gap in the publicly available spirohydantoin SAR matrix, complementing the extensive N3-aryl/C8-heteroarylmethyl SAR reported in the Merck patent estate [5].

Quote Request

Request a Quote for 3-benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.